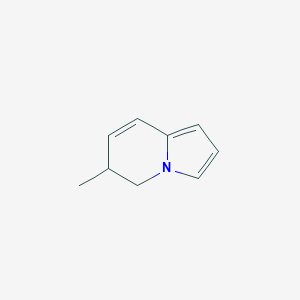
Manganese(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride is a metalloporphyrin complex. Metalloporphyrins are a class of compounds that consist of a porphyrin ring coordinated to a central metal ion. This particular compound features manganese(III) as the central metal ion and is known for its unique chemical and physical properties, making it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride typically involves the reaction of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine with a manganese(III) salt. One common method is to dissolve the porphyrin in a solvent such as dimethylformamide (DMF) and then add manganese(III) chloride. The reaction mixture is heated under reflux conditions for several hours to ensure complete coordination of the manganese ion to the porphyrin ring. After cooling, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride undergoes several types of chemical reactions, including:
Oxidation: The manganese(III) center can be oxidized to manganese(IV) under certain conditions.
Reduction: The compound can be reduced to manganese(II) by using reducing agents.
Substitution: Ligands coordinated to the manganese center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of coordinating solvents like acetonitrile or pyridine.
Major Products
Oxidation: Manganese(IV) porphyrin complexes.
Reduction: Manganese(II) porphyrin complexes.
Substitution: Various substituted porphyrin complexes depending on the ligands used.
科学的研究の応用
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: Studied for its potential as a mimic of natural metalloenzymes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Employed in the development of sensors and materials for electronic applications.
作用機序
The mechanism of action of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride involves the coordination of the manganese ion to the porphyrin ring, which allows it to participate in various redox reactions. The manganese center can undergo changes in oxidation state, facilitating electron transfer processes. This property is particularly useful in catalytic applications where the compound can mediate the transfer of electrons between different substrates.
類似化合物との比較
Similar Compounds
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt(II)
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine zinc(II)
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron(III)
Uniqueness
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride is unique due to the specific redox properties of manganese, which allow it to participate in a wider range of oxidation and reduction reactions compared to other metalloporphyrins. This makes it particularly valuable in catalytic applications and in the study of redox processes in biological systems.
特性
分子式 |
C48H36ClMnN4 |
|---|---|
分子量 |
759.2 g/mol |
IUPAC名 |
manganese(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride |
InChI |
InChI=1S/C48H36N4.ClH.Mn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;/h5-28H,1-4H3;1H;/q-2;;+3/p-1 |
InChIキー |
ZBGWSPAMNFXKGA-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cl-].[Mn+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)





![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)

![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)

![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)


